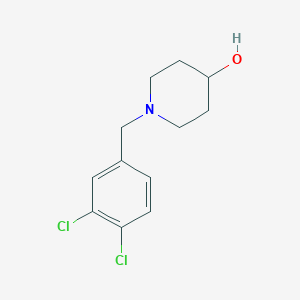

1-(3,4-Dichloro-benzyl)-piperidin-4-ol

Description

1-(3,4-Dichloro-benzyl)-piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a 3,4-dichlorobenzyl group and a hydroxyl group at the 4-position

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTQYEPAQCPKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichloro-benzyl)-piperidin-4-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(3,4-Dichloro-benzyl)-piperidin-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichloro-benzyl)-piperidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(3,4-Dichloro-benzyl)-piperidin-4-one.

Reduction: Formation of 1-(3,4-Dichloro-benzyl)-piperidine.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial and Antifungal Activity

Research indicates that 1-(3,4-Dichloro-benzyl)-piperidin-4-ol exhibits notable antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, suggesting its potential as a therapeutic agent in treating infections. For instance, it has been evaluated for its effectiveness against strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity .

2. Enzyme Inhibition

The compound has also been studied for its ability to modulate enzyme activity. It acts as an inhibitor for several enzymes, including acetylcholinesterase and urease, which are important targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The structure-activity relationship (SAR) studies reveal that modifications in the compound's structure can significantly affect its inhibitory potency .

3. Central Nervous System (CNS) Disorders

Due to its interaction with specific receptors, 1-(3,4-Dichloro-benzyl)-piperidin-4-ol is being explored for potential applications in treating CNS disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions such as anxiety and depression .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several derivatives of piperidine and evaluated their antimicrobial activities. Among these derivatives, 1-(3,4-Dichloro-benzyl)-piperidin-4-ol showed promising results against multidrug-resistant bacterial strains .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase revealed that modifications to the piperidinyl structure could enhance enzyme binding affinity. The compound demonstrated significant inhibition rates comparable to established inhibitors used in Alzheimer’s treatment .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Dichlorobenzyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

3,4-Dichlorobenzyl chloride: A precursor used in the synthesis of 1-(3,4-Dichloro-benzyl)-piperidin-4-ol.

1-(3,4-Dichlorophenyl)piperazine: Another related compound with a different substitution pattern.

Uniqueness

1-(3,4-Dichloro-benzyl)-piperidin-4-ol is unique due to the presence of both the 3,4-dichlorobenzyl group and the hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(3,4-Dichloro-benzyl)-piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorobenzyl group attached to a piperidine ring, which influences its biological properties. The presence of chlorine substituents can enhance lipophilicity and affect receptor binding affinity.

Biological Activities

-

Antimicrobial and Antifungal Properties :

- Studies have indicated that 1-(3,4-Dichloro-benzyl)-piperidin-4-ol exhibits significant antimicrobial activity against various bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent.

- Mechanism of Action :

- Therapeutic Potential :

Table 1: Summary of Biological Activities

| Activity | Target Organism/Pathway | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Not specified | |

| Antifungal | Various fungi | Not specified | |

| Inhibition of Enzymes | Specific metabolic pathways | Not specified |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-(3,4-Dichloro-benzyl)-piperidin-4-ol demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted, suggesting a potential mechanism for its antimicrobial action.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related piperidine derivatives indicates that modifications to the benzyl group significantly influence biological activity. Compounds with similar structural motifs have shown varying degrees of receptor affinity and efficacy in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.